

Application Notes & Protocols: Quantification of L-Lysine Orotate in Biological Samples Using HPLC

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Compound of Interest

Compound Name: *L-Lysine orotate*

Cat. No.: *B1675784*

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Introduction

L-Lysine orotate is a salt combining the essential amino acid L-Lysine and orotic acid. Understanding its pharmacokinetic and pharmacodynamic profile is crucial in drug development and various research applications. This document provides a detailed protocol for the quantification of L-Lysine and orotic acid in biological samples, such as plasma and urine, using High-Performance Liquid Chromatography (HPLC). As **L-Lysine orotate** is likely to dissociate into its constituent parts in biological fluids, this method focuses on the simultaneous quantification of both L-Lysine and orotic acid.

Principle of the Method

The proposed method utilizes ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection. This technique is well-suited for the simultaneous analysis of the basic L-Lysine and the acidic orotic acid. An ion-pairing agent is added to the mobile phase to enhance the retention of both analytes on a non-polar stationary phase. The separation is achieved based on the differential partitioning of the ion-paired analytes between the stationary and mobile phases. Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards.

Experimental Protocols

Materials and Reagents

- L-Lysine hydrochloride (analytical standard)
- Orotic acid (analytical standard)
- Sodium 1-heptanesulfonate (ion-pairing agent)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Trichloroacetic acid (TCA)
- Ultrapure water (18.2 MΩ·cm)
- Biological matrix (e.g., human plasma, urine)

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase:
 - Aqueous Phase (A): 20 mM potassium dihydrogen phosphate buffer containing 10 mM sodium 1-heptanesulfonate, with the pH adjusted to 2.8 with orthophosphoric acid.
 - Organic Phase (B): Acetonitrile.
- Elution Mode: Gradient elution.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 210 nm for L-Lysine and 280 nm for Orotic Acid (a dual-wavelength detector or a diode array detector is recommended).
- Injection Volume: 20 µL.

Preparation of Standard Solutions

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve 10 mg of L-Lysine hydrochloride in 10 mL of ultrapure water.
 - Accurately weigh and dissolve 10 mg of orotic acid in 10 mL of ultrapure water.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solutions with ultrapure water to cover the expected concentration range in the biological samples.

Sample Preparation

This protocol details the preparation of plasma and urine samples.

- Plasma Sample Preparation (Protein Precipitation):
 - Thaw frozen plasma samples at room temperature.
 - Vortex the samples to ensure homogeneity.
 - To 500 µL of plasma, add 500 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
- Urine Sample Preparation (Dilution and Filtration):
 - Thaw frozen urine samples at room temperature.
 - Vortex the samples to ensure homogeneity.
 - Centrifuge at 5,000 x g for 10 minutes to remove any particulate matter.
 - Dilute the supernatant 1:10 with ultrapure water.
 - Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the HPLC method.

Table 1: Chromatographic Parameters

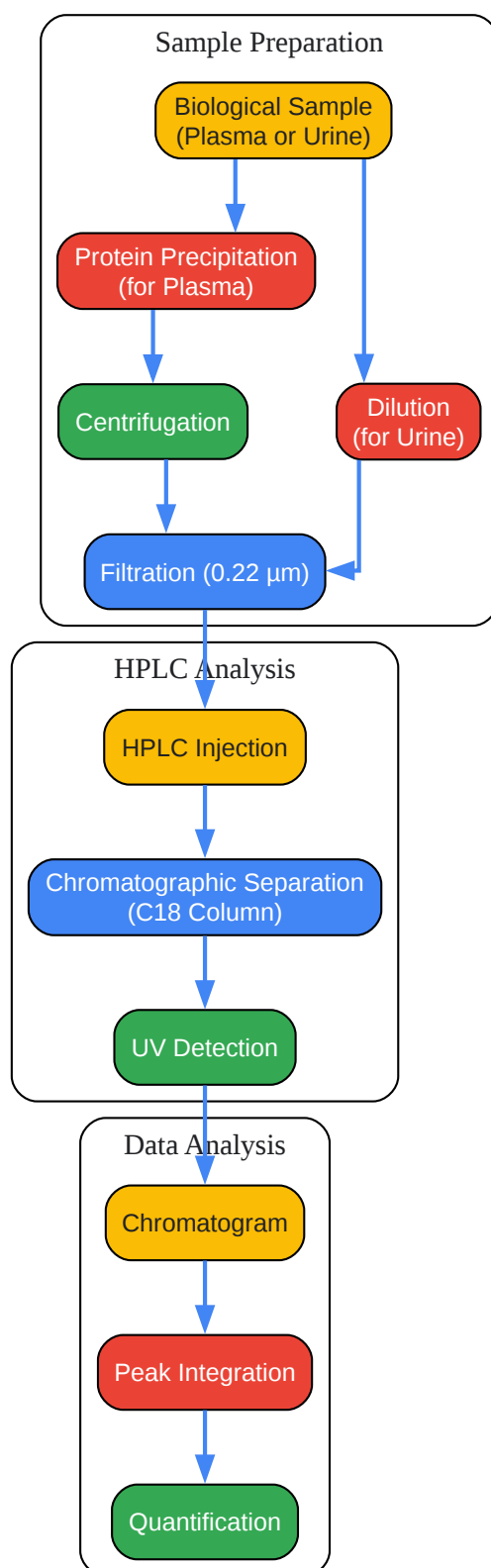
Parameter	L-Lysine	Orotic Acid
Retention Time (approx.)	8.5 min	12.2 min
Tailing Factor	< 1.5	< 1.5
Theoretical Plates	> 2000	> 2000

Table 2: Method Validation Parameters

Parameter	L-Lysine	Orotic Acid
Linearity Range (µg/mL)	1 - 100	0.5 - 50
Correlation Coefficient (r ²)	> 0.999	> 0.999
Limit of Detection (LOD) (µg/mL)	0.3	0.15
Limit of Quantification (LOQ) (µg/mL)	1.0	0.5
Accuracy (% Recovery)	95 - 105%	95 - 105%
Precision (% RSD)	< 5%	< 5%

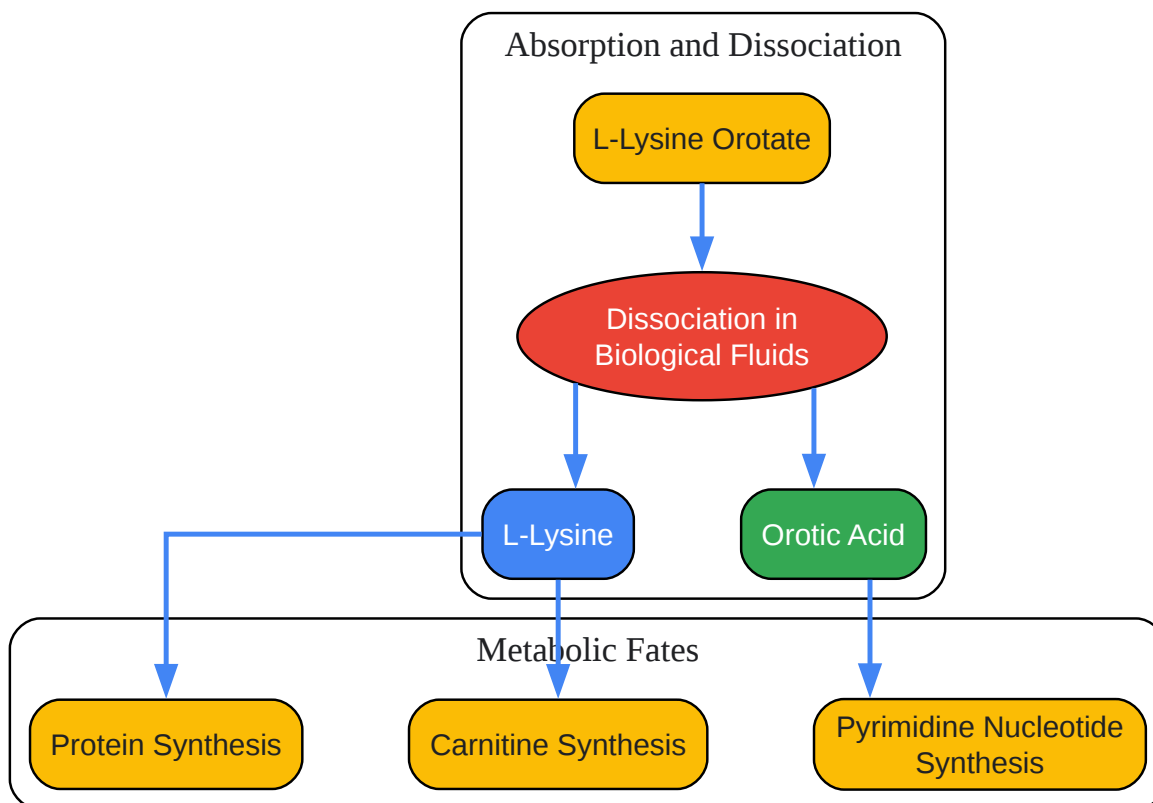
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed metabolic context of L-Lysine and orotic acid.



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Caption: Experimental workflow for HPLC analysis.



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Caption: Dissociation of **L-Lysine Orotate**.

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